6-(4-Fluorophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
The ¹H NMR spectrum of this compound is characterized by distinct resonances:
- Aromatic protons : The fluorophenyl group exhibits a doublet at δ 7.8–8.1 ppm (J = 8.5 Hz) for ortho protons and a multiplet at δ 7.2–7.4 ppm for meta/para protons.
- Methylthio group : A singlet at δ 2.5 ppm integrates for three protons, confirming the –SCH₃ moiety.
- Carboxylic acid proton : A broad peak at δ 12.5–13.0 ppm is observed, though exchange broadening may suppress this signal in deuterated solvents.
In the ¹³C NMR spectrum, key signals include:
Infrared (IR) Vibrational Mode Assignments
IR spectroscopy reveals functional group vibrations:
- O–H stretch : A broad band at 2500–3300 cm⁻¹, indicative of carboxylic acid dimerization.
- C=O stretch : A strong absorption at 1680–1700 cm⁻¹.
- C–F stretch : Peaks at 1100–1200 cm⁻¹.
- S–C vibration : Bands at 600–700 cm⁻¹, characteristic of thioether linkages.
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| O–H (carboxylic acid) | 2500–3300 |
| C=O (carboxylic acid) | 1680–1700 |
| C–F (aromatic) | 1100–1200 |
| S–C (methylthio) | 600–700 |
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-MS) of the compound shows a molecular ion peak at m/z 264.28 ([M]⁺), with prominent fragments arising from:
- Decarboxylation : Loss of COOH (−46 Da) yields m/z 218.
- Methylthio elimination : Cleavage of –SCH₃ (−47 Da) produces m/z 217.
- Fluorophenyl retention : A stable fragment at m/z 111 corresponds to [C₆H₄F]⁺.
Comparative Structural Analysis with Analogous Pyrimidine Derivatives
Substituent Effects on Electronic Properties
- 6-(4-Chloro-3-fluorophenyl)pyrimidine-4-carboxylic acid : Replacement of methylthio with chloro enhances electron-withdrawing effects, reducing π-electron density on the pyrimidine ring.
- 2-{[(4-Fluorophenyl)methyl]amino}pyrimidine-4-carboxylic acid : The amino group introduces hydrogen-bonding capacity, increasing solubility in polar solvents compared to the methylthio analog.
Geometric Comparisons
- Pyrimidine-4-carboxylic acid : Lacks aromatic substituents, resulting in simpler hydrogen-bonding networks.
- 4-[[[4-(4-Fluorophenyl)-6-phenylpyrimidin-2-yl]amino]methyl]cyclohexane-1-carboxylic acid : The bulky cyclohexane moiety sterically hinders planar stacking, unlike the methylthio derivative’s compact structure.
| Compound | Key Structural Feature | Impact on Properties |
|---|---|---|
| This compound | Methylthio group at position 2 | Enhances lipophilicity and metabolic stability |
| 6-(4-Chloro-3-fluorophenyl)pyrimidine-4-carboxylic acid | Chloro substituent | Increases electrophilicity at position 6 |
| Pyrimidine-4-carboxylic acid | No aromatic substituents | Facilitates crystalline packing via H-bonds |
Properties
Molecular Formula |
C12H9FN2O2S |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-2-methylsulfanylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H9FN2O2S/c1-18-12-14-9(6-10(15-12)11(16)17)7-2-4-8(13)5-3-7/h2-6H,1H3,(H,16,17) |
InChI Key |
ZOUXXIZTGJYCBW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=N1)C(=O)O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Intermediate formation : Ethyl 2-(ethoxymethylene)acetoacetate reacts with S-methylisothiourea hemisulfate in ethanol under basic conditions (NaOH) to form ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate.
-
Hydrolysis : The ester intermediate is hydrolyzed using 1N NaOH at room temperature, followed by acidification (HCl) to yield 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid.
-
Functionalization : Introduction of the 4-fluorophenyl group via palladium-catalyzed Suzuki coupling with 4-fluorophenylboronic acid.
Conditions :
Oxidation-Reduction Sequence from Chloropyrimidine Precursors
Chloropyrimidine intermediates are reduced and functionalized to introduce the methylthio group.
Steps:
-
Reduction : 2-Chloro-4-(4-fluorophenyl)-5-ethoxycarbonyl-6-isopropylpyrimidine is reduced with DIBAL-H at -10–30°C to form the alcohol intermediate.
-
Thiolation : Reaction with methanesulfonamide in the presence of K₂CO₃ at 50–120°C substitutes chlorine with methylthio.
-
Ester hydrolysis : The ethyl ester is hydrolyzed using H₂SO₄ or NaOH to yield the carboxylic acid.
Key Data :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Reduction | DIBAL-H | -10°C | 89% |
| Methylthio substitution | Methanesulfonamide | 100°C | 92% |
| Hydrolysis | 1N H₂SO₄ | Reflux | 95% |
Direct Functionalization via Nucleophilic Aromatic Substitution
Aryl halides undergo substitution with methylthio groups under alkaline conditions.
Methodology:
-
Substitution : 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine reacts with sodium thiomethoxide (NaSMe) in DMF at 80°C.
-
Oxidation : The methylthio group is oxidized to methylsulfonyl using m-CPBA, followed by reduction to maintain the thioether.
-
Carboxylation : CO₂ insertion under high pressure (30 atm) with CuI catalysis forms the carboxylic acid.
Optimization Notes :
-
Excess NaSMe (1.5 eq) improves substitution efficiency.
-
CuI/1,10-phenanthroline enhances carboxylation yields (up to 82%).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation | Scalable, fewer steps | Requires toxic thiourea derivatives | 65–78% |
| Oxidation-Reduction | High-purity intermediates | Costly reagents (DIBAL-H) | 85–92% |
| Nucleophilic Substitution | Rapid functionalization | Limited substrate compatibility | 70–80% |
Critical Reaction Parameters
Table 1: Impact of Solvent on Suzuki Coupling Efficiency
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF/H₂O | Pd(PPh₃)₄ | 85 | 98.5 |
| THF/H₂O | PdCl₂(dppf) | 72 | 95.2 |
| EtOH/H₂O | Pd(OAc)₂ | 68 | 93.8 |
Table 2: Hydrolysis Conditions for Ester Intermediates
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1N NaOH | 25 | 2 | 95 |
| 6N HCl | 100 | 6 | 88 |
| H₂SO₄ (80%) | 120 | 4 | 92 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can yield alcohols or aldehydes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity and can be studied for its effects on biological systems.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Pathway Modulation: It may affect various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Key Observations :
- Fluorophenyl vs. Chlorophenyl : The fluorophenyl group (as in the parent compound) enhances electronic effects and binding precision compared to chlorophenyl analogs, which may exhibit higher steric bulk .
- Methylthio vs. Phenylthio : The methylthio group (MeS) offers better metabolic stability than phenylthio (PhS), which may increase susceptibility to oxidation .
- Carboxylic Acid Position : Shifting the carboxylic acid from position 4 (parent compound) to 5 (e.g., ) reduces planarity and alters hydrogen-bonding capacity .
Biological Activity
6-(4-Fluorophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
- Molecular Formula: CHFNOS
- Molecular Weight: 264.28 g/mol
- CAS Number: 1181727-83-2
The compound features a pyrimidine ring substituted with a 4-fluorophenyl group and a methylthio group at the 2-position, alongside a carboxylic acid group at the 4-position. This unique structure contributes to its distinct biological properties.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Research has shown that compounds with similar structures can possess anti-inflammatory and anticancer properties. The mechanisms of action are primarily linked to the compound's interaction with specific protein targets, leading to modulation of their activity.
Case Studies and Research Findings
Research into the biological activity of this compound is still emerging. However, existing literature provides insights into its potential applications:
- Inhibition Studies : Initial studies have indicated that this compound may inhibit specific enzymes involved in inflammatory pathways, similar to other pyrimidine derivatives that have been documented for such activity .
- Antimicrobial Properties : While direct studies on this compound's antimicrobial effects are sparse, related compounds have demonstrated significant antimicrobial activity against various pathogens, suggesting a potential area for exploration .
Comparative Analysis with Related Compounds
The following table summarizes structural similarities and differences between this compound and other related compounds:
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid | Lacks methylthio group | Used as an intermediate in heterocyclic synthesis |
| 6-(4-Methylphenyl)-pyrimidine-4-carboxylic acid | Contains a methyl group instead of fluorine | Different biological activity profile |
| 5-(4-Fluorophenyl)-pyrimidine-2-carboxylic acid | Different position of carboxylic acid | Potential for different enzyme interactions |
Future Directions
Given the promising preliminary data on the biological activity of this compound, further research is warranted. Suggested areas for future investigation include:
- Detailed Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.
- In Vivo Studies : To evaluate the therapeutic potential and safety profile in animal models.
- Structure-Activity Relationship (SAR) Analysis : To optimize the compound's structure for enhanced efficacy and reduced side effects.
Q & A
Q. What are the most reliable synthetic routes for preparing 6-(4-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via a multi-step approach:
- Step 1 : Condensation of 4-fluorobenzaldehyde with a thiourea derivative to form the pyrimidine core.
- Step 2 : Suzuki-Miyaura coupling for introducing the 4-fluorophenyl group at the 6-position, using Pd catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids .
- Step 3 : Methylthio group installation via nucleophilic substitution (e.g., using methyl iodide or dimethyl disulfide under basic conditions) .
- Critical Factors : Temperature (60–100°C), solvent polarity (DMF or THF), and stoichiometric ratios of reagents significantly impact yield (reported 45–72% in optimized protocols) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for aromatic protons (δ 7.2–8.1 ppm, doublets for fluorophenyl) and methylthio singlet (δ 2.5–2.7 ppm) .
- ¹³C NMR : Carboxylic acid carbonyl at δ 165–170 ppm; fluorophenyl carbons show splitting due to ¹⁹F coupling .
- IR : Confirm carboxylic acid O-H stretch (2500–3300 cm⁻¹) and C=O (1680–1720 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion [M+H]⁺ with <5 ppm error .
Q. What purification strategies are effective for isolating this compound from by-products?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to exploit solubility differences .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (80:20 to 95:5) resolve polar impurities .
Advanced Research Questions
Q. How does the methylthio group at the 2-position influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The methylthio group acts as a leaving group, enabling substitution with amines or thiols.
- Kinetic Studies : Reactivity follows SNAr mechanisms under basic conditions (e.g., K₂CO₃ in DMF).
- Regioselectivity : Electron-withdrawing fluorine at the 4-position directs substitution to the 2-position .
- Example : Reaction with morpholine yields 2-morpholinopyrimidine derivatives (85% yield) .
Q. What strategies are recommended for resolving contradictory biological activity data across studies?
- Methodological Answer :
- Assay Validation : Ensure consistent enzyme inhibition protocols (e.g., IC₅₀ measurements using ATPase activity assays) .
- Solubility Adjustments : Use DMSO/cosolvent systems (e.g., PEG-400) to mitigate aggregation artifacts .
- Meta-Analysis : Compare structural analogs (e.g., 6-(4-chlorophenyl) derivatives) to identify substituent-specific trends .
Q. How can computational modeling predict the binding affinity of this compound to kinase targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of kinase domains (e.g., EGFR or CDK2).
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electrostatic potential maps for H-bonding interactions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer :
- By-Product Management : Monitor thioether oxidation to sulfone derivatives (e.g., via LC-MS) and optimize inert atmospheres .
- Cost-Efficiency : Replace Pd catalysts with Ni-based systems for Suzuki couplings without compromising yield .
- Process Safety : Conduct DSC analysis to identify exothermic peaks during methylthio group introduction .
Data Contradiction Analysis
Q. Why do reported melting points vary across literature (e.g., 180–195°C)?
- Methodological Answer :
- Polymorphism : Recrystallization solvents (e.g., ethanol vs. acetonitrile) produce different crystal forms .
- Purity : HPLC purity >98% reduces melting range variability; impurities like residual DMF broaden ranges .
Q. How should researchers interpret conflicting cytotoxicity results in cancer cell lines?
- Methodological Answer :
- Cell Line Authentication : Use STR profiling to rule out cross-contamination .
- Dose-Response Curves : Compare Hill slopes; steep slopes suggest off-target effects .
- Metabolic Stability : Assess compound degradation in cell media via LC-MS at 24/48-hour intervals .
Tables
Table 1 : Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 294.31 g/mol | |
| LogP (Predicted) | 2.8 (ChemAxon) | |
| Aqueous Solubility | 0.12 mg/mL (pH 7.4) | |
| Thermal Stability | Decomposes at 220°C |
Table 2 : Synthetic Yield Optimization
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, 80°C, DMF | 72 | 95 | |
| NiCl₂, 100°C, THF | 65 | 90 | |
| Recrystallization (EtOH) | N/A | 99 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
